1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564227
InChI: InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3
SMILES:
Molecular Formula: C24H37N3O2
Molecular Weight: 399.6 g/mol

1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

CAS No.:

Cat. No.: VC16564227

Molecular Formula: C24H37N3O2

Molecular Weight: 399.6 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one -

Specification

Molecular Formula C24H37N3O2
Molecular Weight 399.6 g/mol
IUPAC Name 1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
Standard InChI InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3
Standard InChI Key MBGVUMXBUGIIBQ-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central piperidine ring substituted at position 1 with a cyclooctylmethyl group and at position 3 with a hydroxymethyl group. Position 4 of the piperidine is linked to a 3-ethylbenzimidazol-2-one moiety, creating a chiral center at both the 3- and 4-positions of the piperidine ring . This three-dimensional arrangement contributes to its high receptor selectivity, as demonstrated by its 1.8 nM binding affinity for human NOP receptors compared to >1,000 nM for μ-opioid receptors .

Table 1: Key Molecular Characteristics

PropertyValue
IUPAC Name1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC₂₄H₃₇N₃O₂
Molecular Weight399.6 g/mol
CAS Registry Number256640-45-6
Stereochemistry(3R,4R) configuration

Synthetic Methodology

Synthesis typically begins with the preparation of the piperidine core through a multi-step sequence involving:

  • Cyclocondensation of appropriate amine precursors to form the piperidine ring

  • Sequential alkylation with cyclooctylmethyl bromide

  • Hydroxymethylation at position 3 using formaldehyde under basic conditions

  • Coupling with 3-ethyl-2-benzimidazolone via nucleophilic substitution.

Critical quality control measures include thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The final product typically achieves >98% purity through recrystallization from ethanol/water mixtures.

Pharmacological Profile

Receptor Binding Dynamics

J-113397 demonstrates exceptional selectivity for NOP receptors, with binding characteristics quantified through radioligand displacement assays:

Table 2: Receptor Affinity Profile

Receptor TypeKᵢ (nM)Selectivity Ratio vs. NOP
NOP (ORL1)1.81
μ-opioid>1,000>555
δ-opioid>10,000>5,555
κ-opioid640356

Data adapted from in vitro studies using human cloned receptors expressed in CHO cells .

Functional Antagonism

In Chinese hamster ovary (CHO) cells expressing human NOP receptors, J-113397 inhibited nociceptin-stimulated [³⁵S]GTPγS binding with an IC₅₀ of 8.2 nM, demonstrating full competitive antagonism . This activity persists in vivo, where intravenous administration (3 mg/kg) in rats completely blocked nociceptin-induced allodynia for over 4 hours .

Research Applications

Tool Compound in Neuroscience

As one of the first non-peptidic NOP antagonists, J-113397 has enabled critical advances in:

  • Mapping NOP receptor distribution in primate brains

  • Elucidating nociceptin's role in stress responses

  • Developing PET tracers for in vivo receptor imaging

Its metabolic stability (t₁/₂ >6h in hepatic microsomes) and blood-brain barrier permeability make it particularly valuable for chronic dosing studies .

ParameterResult
Acute Toxicity (LD₅₀, rat IV)>50 mg/kg
GenotoxicityAmes test negative
hERG InhibitionIC₅₀ >30 μM

Preliminary studies indicate a wide safety margin, though thorough QT studies remain pending.

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